Procyanidin B2 is a natural product found in Camellia sinensis, Camellia reticulata, and other organisms with data available.
See also: Primula veris flower (part of).
Procyanidin B2
CAS No.: 29106-49-8
Cat. No.: VC21338905
Molecular Formula: C30H26O12
Molecular Weight: 578.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 29106-49-8 |
---|---|
Molecular Formula | C30H26O12 |
Molecular Weight | 578.5 g/mol |
IUPAC Name | (2R,3R)-2-(3,4-dihydroxyphenyl)-8-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol |
Standard InChI | InChI=1S/C30H26O12/c31-13-7-20(37)24-23(8-13)41-29(12-2-4-16(33)19(36)6-12)27(40)26(24)25-21(38)10-17(34)14-9-22(39)28(42-30(14)25)11-1-3-15(32)18(35)5-11/h1-8,10,22,26-29,31-40H,9H2/t22-,26-,27-,28-,29-/m1/s1 |
Standard InChI Key | XFZJEEAOWLFHDH-NFJBMHMQSA-N |
Isomeric SMILES | C1[C@H]([C@H](OC2=C1C(=CC(=C2[C@@H]3[C@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O |
Canonical SMILES | C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O |
Chemical Structure and Properties
Procyanidin B2 is classified as a B-type proanthocyanidin with the molecular formula C30H26O12 and a molecular weight of 578.5 g/mol . Its structure consists of two (-)-epicatechin molecules linked through a 4β→8 bond, specifically described as (-)-Epicatechin-(4β→8)-(-)-epicatechin . This specific configuration provides Procyanidin B2 with its distinctive chemical properties and biological activities.
The compound belongs to the broader category of polyphenols and is specifically classified as a biflavonoid and a hydroxyflavan . Its chemical structure contains multiple hydroxyl groups that contribute to its antioxidant properties. Notably, Procyanidin B2 can undergo conversion to Procyanidin A2 through radical oxidation using 1,1-diphenyl-2-picrylhydrazyl (DPPH) radicals under neutral conditions .
A related compound, Procyanidin B2 3-O-gallate, is formed through the formal condensation of the carboxy group of gallic acid with the (3R)-hydroxy group of Procyanidin B2, resulting in a gallate ester with the molecular formula C37H30O16 and a molecular weight of 730.6 g/mol .
Natural Sources
Procyanidin B2 is widely distributed in the plant kingdom and can be found in various food sources. The compound has been identified in numerous plants, contributing to their health-promoting properties. Table 1 summarizes the natural sources of Procyanidin B2.
Table 1: Natural Sources of Procyanidin B2
Plant Source | Scientific Name | Plant Part |
---|---|---|
Chinchona | Cinchona pubescens | Rind, bark, cortex |
Ceylon cinnamon | Cinnamomum verum | Rind, bark, cortex |
Common hawthorn | Crataegus monogyna | Flower, blossom |
Cat's claw | Uncaria guianensis | Root |
Common grape vine | Vitis vinifera | Leaf, seeds |
Litchi | Litchi chinensis | Pericarp |
Apple | Malus domestica | Fruit |
Tea plants | Camellia sinensis, Camellia reticulata | Leaves |
Red wine | Vitis vinifera | Fermented product |
Ecdysanthera utilis | Ecdysanthera utilis | Various parts |
Procyanidin B2 is also found in other berries and plant products, with concentrations varying significantly depending on the plant species, geographical location, growing conditions, and extraction methods .
Biological Activities
Procyanidin B2 exhibits a wide range of biological activities, making it a compound of significant interest for potential therapeutic applications. The following sections detail its various biological effects supported by research findings.
Anti-inflammatory Properties
Procyanidin B2 exhibits potent anti-inflammatory activities through inhibition of inflammasome-mediated interleukin-1β (IL-1β) production in human macrophages . Research has shown that Procyanidin B2 inhibits the nuclear factor kappa B (NF-κB) signaling pathway, which is essential for the transcription of inflammasome precursors . By inhibiting p65 nuclear expression and DNA binding, Procyanidin B2 represses the transcription of target genes such as cyclooxygenase-2 (COX2), inducible nitric oxide synthase (iNOS), and the production of interleukin-6 (IL-6) and nitric oxide (NO) .
Additionally, Procyanidin B2 decreases the cytoplasmic pools of NOD-like receptor protein 3 (NLRP3) and pro-IL-1β, limiting the components necessary for inflammasome activation . This impedes inflammasome assembly and caspase-1 activation, ultimately reducing the secretion of active IL-1β. These mechanisms collectively contribute to the anti-inflammatory properties of Procyanidin B2 during lipopolysaccharide (LPS)-induced acute inflammation in human macrophages .
Metabolic Effects and Protection Against Non-alcoholic Fatty Liver Disease
Procyanidin B2 has shown significant protective effects against diet-induced obesity and non-alcoholic fatty liver disease (NAFLD) . In a study using New Zealand white rabbits fed a high-fat-cholesterol diet (HCD), Procyanidin B2 treatment prevented HCD-induced increases in body weight and hypertriglyceridemia, as well as triglyceride accumulation in the liver . The compound also ameliorated low-grade inflammation and improved insulin resistance.
At the molecular level, Procyanidin B2 prevented the upregulation of steroid response element binding protein 1c (SREBP-1c) and fatty acid synthase (FASN) in the liver, while also preventing the downregulation of carnitine palmitoyltransferase (CPT) . These effects on gene expression suggest that Procyanidin B2 inhibits fatty acid synthesis and promotes fatty acid oxidation.
Interestingly, Procyanidin B2 also influenced gut microbiota composition by increasing the proportion of Bacteroidetes at the phylum level and Akkermansia at the genus level . These changes in gut microbiota may contribute to the metabolic benefits of Procyanidin B2, as both bacterial groups have been associated with improved metabolic health.
Endothelial Function
Procyanidin B2 has been shown to mitigate endothelial endoplasmic reticulum (ER) stress induced by high glucose conditions, which is implicated in the pathophysiology of diabetes and its vascular complications . In human vascular endothelial cells, Procyanidin B2 attenuated high glucose-activated ER stress pathways, including protein kinase RNA-like endoplasmic reticulum kinase (PERK), inositol-requiring enzyme 1α (IRE1α), and activating transcription factor 6 (ATF6) .
The protective effect of Procyanidin B2 on endothelial function was found to be mediated through the activation of peroxisome proliferator-activated receptor δ (PPARδ) . Direct binding and activation of PPARδ by Procyanidin B2 were demonstrated, and the suppressive effect on ER stress signaling was attenuated by GSK0660, a selective PPARδ antagonist .
Functionally, Procyanidin B2 ameliorated high glucose-impaired endothelium-dependent relaxation in mouse aortas . This protective effect on vasodilation was abolished in aortas pretreated with GSK0660 or in those from endothelial cell-specific PPARδ knockout mice. The protective effects required the interdependent actions of PPARδ and AMP-activated protein kinase (AMPK), highlighting a mechanism beyond the classic antioxidant activity of Procyanidin B2 .
Antioxidant Properties
Procyanidin B2 is well-recognized for its antioxidant properties, which are attributed to its polyphenolic structure with multiple hydroxyl groups . These groups can scavenge free radicals and reactive oxygen species, thereby reducing oxidative stress in various biological systems.
Beyond direct radical scavenging, Procyanidin B2 has been shown to inhibit the formation of advanced glycation end-products (AGEs), including pentosidine, carboxymethyllysine (CML), and methylglyoxal (MGO) . AGEs are implicated in the pathogenesis of various age-related diseases and diabetic complications, making the anti-AGE activity of Procyanidin B2 potentially beneficial for these conditions.
Molecular Mechanisms
The diverse biological activities of Procyanidin B2 are mediated through multiple molecular mechanisms and signaling pathways. Based on the available research, several key mechanisms have been identified:
Membrane Interactions and Lipid Metabolism
Procyanidin B2 interacts with cell membranes, altering their size and fluidity, which may affect receptor and channel activities involved in lipid metabolism . In oocytes, Procyanidin B2 activates the PPARγ/UCP1 pathway, leading to mitochondrial uncoupling and enhanced lipid catabolism . This pathway also contributes to reduced oxidative stress and apoptosis.
Anti-inflammatory Pathways
Procyanidin B2 inhibits the NF-κB signaling pathway, reducing the transcription of inflammatory genes and the production of inflammatory mediators . By decreasing the cytoplasmic pools of NLRP3 and pro-IL-1β, Procyanidin B2 limits inflammasome assembly and activation, thereby reducing IL-1β secretion .
Metabolic Regulation
Procyanidin B2 prevents the upregulation of lipogenic genes such as SREBP-1c and FASN, while maintaining the expression of CPT, thus inhibiting fatty acid synthesis and promoting fatty acid oxidation . By increasing the proportion of beneficial bacteria such as Bacteroidetes and Akkermansia, Procyanidin B2 may indirectly improve metabolic health through gut microbiota modulation .
Endothelial Protection
In endothelial cells, Procyanidin B2 directly binds to and activates PPARδ, which works interdependently with AMPK to mitigate ER stress and improve endothelial function . This mechanism provides protection against high glucose-induced endothelial dysfunction, which is relevant to diabetes-related vascular complications.
Antioxidant Mechanisms
Through direct radical scavenging and inhibition of AGE formation, Procyanidin B2 reduces oxidative stress and prevents oxidative damage . This antioxidant activity underlies many of the protective effects of Procyanidin B2 in various biological systems.
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